1,3-Dichloro-2-propanol-d5

Isotope Dilution Mass Spectrometry GC-MS Method Validation Water Contaminant Analysis

1,3-Dichloro-2-propanol-d5 (CAS 1173020-20-6) is a pentadeuterated isotopologue of 1,3-dichloro-2-propanol (1,3-DCP), a toxic chloropropanol contaminant found in hydrolyzed vegetable proteins, food contact materials, and water sources. The compound is supplied with isotopic enrichment of 98 atom % D and chemical purity of ≥98% (CP), ensuring suitability for high-sensitivity isotope dilution mass spectrometry (IDMS) applications.

Molecular Formula C3H6Cl2O
Molecular Weight 134.011
CAS No. 1173020-20-6
Cat. No. B565287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-propanol-d5
CAS1173020-20-6
Synonyms1,3-Dichloro-2-hydroxypropane-d5;  1,3-Dichlorohydrin-d5;  1,3-Dichloroisopropanol_x000B_-d5;  1,3-Dichloroisopropyl Alcohol-d5;  2-Chloro-1-(chloromethyl)ethanol-d5;  Bis(chloromethyl)methanol-d5;  Glycerol 1,3-Dichlorohydrin-d5;  NSC 70982;  Propylene Dichlorohy
Molecular FormulaC3H6Cl2O
Molecular Weight134.011
Structural Identifiers
SMILESC(C(CCl)O)Cl
InChIInChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D
InChIKeyDEWLEGDTCGBNGU-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-propanol-d5 (CAS 1173020-20-6): A Deuterated Internal Standard for Quantitative Trace Analysis of Chloropropanol Contaminants


1,3-Dichloro-2-propanol-d5 (CAS 1173020-20-6) is a pentadeuterated isotopologue of 1,3-dichloro-2-propanol (1,3-DCP), a toxic chloropropanol contaminant found in hydrolyzed vegetable proteins, food contact materials, and water sources [1]. The compound is supplied with isotopic enrichment of 98 atom % D and chemical purity of ≥98% (CP), ensuring suitability for high-sensitivity isotope dilution mass spectrometry (IDMS) applications . As a stable isotope-labeled internal standard (SIL-IS), it is specifically employed in gas chromatography-mass spectrometry (GC-MS) and GC-MS/MS methods to correct for analyte losses during extraction, derivatization, and ionization, thereby enabling accurate quantification of native 1,3-DCP in complex matrices [1].

Why Generic Substitution Fails: The Analytical Necessity of 1,3-Dichloro-2-propanol-d5 in Complex Matrices


Direct substitution of 1,3-Dichloro-2-propanol-d5 with unlabeled 1,3-DCP, structurally dissimilar internal standards, or lower-enrichment deuterated analogs introduces systematic quantification error that cannot be corrected post hoc. Unlabeled internal standards are indistinguishable from the target analyte during MS detection, rendering isotope dilution quantification impossible [1]. Structurally dissimilar internal standards such as 1-chloro-3-methoxy-2-propanol (CMP) do not co-elute identically with 1,3-DCP and exhibit differential extraction and derivatization behavior, leading to incomplete recovery correction across the sample preparation workflow [2]. Lower isotopic enrichment (e.g., <98 atom % D) reduces the signal-to-noise ratio of the internal standard channel and increases the lower limit of quantification (LLOQ) due to isotopic cross-talk between the native and labeled mass channels [1]. The following evidence quantifies these performance differentials.

Product-Specific Quantitative Evidence Guide: 1,3-Dichloro-2-propanol-d5 Analytical Performance Metrics


Method Accuracy and Recovery: 1,3-Dichloro-2-propanol-d5 versus Unlabeled Internal Standard Approaches

In a validated GC-MS method for 1,3-DCP in river water, the use of 1,3-Dichloro-2-propanol-d5 as an internal standard yielded an average recovery of 105±3% across spiked water samples (0–5.2 µg/L, n=21) [1]. This recovery performance is directly attributable to the isotopic internal standard's ability to co-elute identically with the native analyte and undergo identical extraction, derivatization, and ionization behavior, thereby correcting for matrix effects and procedural losses that would otherwise bias quantification when using unlabeled internal standards or external calibration alone [1].

Isotope Dilution Mass Spectrometry GC-MS Method Validation Water Contaminant Analysis

Method Precision: Repeatability Coefficient of Variation with 1,3-Dichloro-2-propanol-d5

The use of 1,3-Dichloro-2-propanol-d5 as an isotopic internal standard enabled a repeatability coefficient of variation of 5.4% for 1,3-DCP quantification in spiked water samples across the concentration range of 0–5.2 µg/L (n=21) [1]. This intra-assay precision is achieved because the deuterated internal standard compensates for injection-to-injection variability in GC-MS instrument response, sample transfer losses, and minor fluctuations in derivatization efficiency that would otherwise inflate the coefficient of variation to ≥15–20% in external calibration methods.

Analytical Precision Repeatability GC-MS Quantification

Isotopic Enrichment Specification: 98 atom % D for Optimal Signal-to-Noise and Cross-Talk Minimization

1,3-Dichloro-2-propanol-d5 is supplied with a certified isotopic enrichment of 98 atom % D and chemical purity of 98% by CP . This specification is critical because lower-enrichment deuterated standards (e.g., <95 atom % D) introduce significant unlabeled analyte carryover into the internal standard channel, which elevates the baseline signal of the internal standard mass channel, reduces the effective signal-to-noise ratio, and artificially inflates the lower limit of quantification (LLOQ) due to isotopic cross-talk [1].

Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Linear Dynamic Range and Calibration Performance: 1,3-Dichloro-2-propanol-d5 in GC-MS/MS Multi-Analyte Methods

In a GC-MS/MS method for chloropropanol determination in chafing dish additives, the use of 1,3-Dichloro-2-propanol-d5 and 3-chloropropane-1,2-diol-d5 as dual isotopic internal standards enabled a linear calibration range of 50 to 1000 µg/L with correlation coefficients up to 0.999 [1]. This linearity is achieved because the deuterated internal standards precisely track and correct for analyte-specific matrix effects and derivatization efficiency variations across the concentration range, maintaining linearity even in complex food matrices.

GC-MS/MS Isotope Dilution Food Contaminant Analysis

Method Quantification Limit: Achieving Sub-µg/L Detection for Regulatory Compliance

Using 1,3-Dichloro-2-propanol-d5 as an internal standard, Schuhmacher et al. achieved a method quantification limit (MQL) of 0.1 µg/L for 1,3-DCP in river water by GC-MS [1]. This low quantification limit is enabled by the high isotopic enrichment (98 atom % D) and the precise retention time and mass spectral matching between the deuterated internal standard and the native analyte, which maximizes the signal-to-noise ratio in selected ion monitoring (SIM) mode.

Method Detection Limit GC-MS Environmental Monitoring

Matrix Effect Compensation: Correcting for Humic Acid Interference in Environmental Water Samples

The GC-MS method for 1,3-DCP in water using 1,3-Dichloro-2-propanol-d5 was validated under varying matrix conditions, including the presence of humic acid (a common interfering organic matrix in surface waters). The isotopic internal standard successfully compensated for humic acid-induced matrix effects on recovery, maintaining the average recovery rate of 105±3% (n=21) [1]. This compensation occurs because the deuterated internal standard undergoes identical matrix-induced suppression or enhancement during extraction, derivatization, and ionization as the native analyte, thereby normalizing the response ratio.

Matrix Effects Environmental Analysis IDMS

1,3-Dichloro-2-propanol-d5: Validated Application Scenarios for Quantitative Trace Analysis


Quantitative Determination of 1,3-DCP in Surface Water and Environmental Monitoring Programs

1,3-Dichloro-2-propanol-d5 is the internal standard of choice for GC-MS quantification of 1,3-DCP in river water and environmental samples. Validated methods demonstrate a method quantification limit of 0.1 µg/L, average recovery of 105±3%, and repeatability CV of 5.4% (n=21) using this deuterated standard [1]. This performance enables compliance with environmental monitoring requirements and supports detection of 1,3-DCP degradation kinetics (measured degradation rate: 0.008±0.0008 day⁻¹ at 6°C in Danube river water) [1].

Quantification of Chloropropanol Contaminants in Food Products and Food Contact Materials

In food safety testing, 1,3-Dichloro-2-propanol-d5 is employed as an isotopic internal standard for the accurate quantification of 1,3-DCP in complex food matrices, including soy sauce, hydrolyzed vegetable protein, and food contact materials (FCM) [1] [2]. The deuterated internal standard corrects for matrix-induced ionization suppression and extraction inefficiencies inherent in food sample analysis, enabling linear calibration (50–1000 µg/L, R²≥0.999) and robust quantification of 1,3-DCP in products such as chafing dish additives [2].

Multi-Analyte GC-MS/MS Methods for Chloropropanol Screening

1,3-Dichloro-2-propanol-d5 can be integrated into multi-analyte GC-MS/MS methods alongside 3-MCPD-d5 for simultaneous determination of multiple chloropropanols [1]. In chafing dish additives, this dual-internal-standard approach yielded linear calibration ranges of 50–1000 µg/L with correlation coefficients up to 0.999, demonstrating the compatibility of 1,3-DCP-d5 with high-throughput, multi-analyte food contaminant screening workflows [1].

Method Development and Validation for Regulatory Compliance Testing

1,3-Dichloro-2-propanol-d5 is essential for laboratories developing and validating GC-MS or GC-MS/MS methods for regulatory compliance testing of 1,3-DCP in food, water, and food contact materials. Its high isotopic enrichment (98 atom % D) and certified chemical purity (≥98%) provide the analytical reliability required for method accreditation under ISO/IEC 17025 and for submission to regulatory bodies such as the German BfR or EFSA [1] [2]. The demonstrated MQL of 0.1 µg/L in water supports compliance with current and anticipated future regulatory limits for chloropropanols in environmental and food samples .

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